Cas no 851404-03-0 (2-(2,4-dichlorophenoxy)-N-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylacetamide)

2-(2,4-Dichlorophenoxy)-N-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylacetamide is a synthetic organic compound featuring a quinoline core substituted with dimethoxy and oxo-dihydro functionalities, coupled with a phenoxyacetamide moiety. Its structural complexity confers selective biological activity, making it a candidate for agrochemical or pharmaceutical applications. The dichlorophenoxy group enhances lipophilicity, potentially improving membrane permeability, while the quinoline scaffold may contribute to binding affinity in target interactions. The compound’s design allows for tunable reactivity, offering versatility in derivatization for further optimization. Its stability under physiological conditions and potential for targeted efficacy underscore its utility in research and development contexts.
2-(2,4-dichlorophenoxy)-N-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylacetamide structure
851404-03-0 structure
Product name:2-(2,4-dichlorophenoxy)-N-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylacetamide
CAS No:851404-03-0
MF:C21H20Cl2N2O5
MW:451.299903869629
CID:6008992
PubChem ID:4349335

2-(2,4-dichlorophenoxy)-N-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(2,4-dichlorophenoxy)-N-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylacetamide
    • Acetamide, 2-(2,4-dichlorophenoxy)-N-[2-(1,2-dihydro-5,8-dimethoxy-2-oxo-3-quinolinyl)ethyl]-
    • 2-(2,4-dichlorophenoxy)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide
    • F0611-0294
    • AKOS024587019
    • AB00669363-01
    • 851404-03-0
    • Inchi: 1S/C21H20Cl2N2O5/c1-28-16-5-6-18(29-2)20-14(16)9-12(21(27)25-20)7-8-24-19(26)11-30-17-4-3-13(22)10-15(17)23/h3-6,9-10H,7-8,11H2,1-2H3,(H,24,26)(H,25,27)
    • InChI Key: WXCJFVRUEFQCIR-UHFFFAOYSA-N
    • SMILES: C(NCCC1=CC2=C(NC1=O)C(OC)=CC=C2OC)(=O)COC1=CC=C(Cl)C=C1Cl

Computed Properties

  • Exact Mass: 450.0749271g/mol
  • Monoisotopic Mass: 450.0749271g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 8
  • Complexity: 647
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 85.9Ų

Experimental Properties

  • Density: 1.339±0.06 g/cm3(Predicted)
  • Boiling Point: 734.1±60.0 °C(Predicted)
  • pka: 10.29±0.70(Predicted)

2-(2,4-dichlorophenoxy)-N-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0611-0294-5mg
2-(2,4-dichlorophenoxy)-N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide
851404-03-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0611-0294-3mg
2-(2,4-dichlorophenoxy)-N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide
851404-03-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0611-0294-15mg
2-(2,4-dichlorophenoxy)-N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide
851404-03-0 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0611-0294-1mg
2-(2,4-dichlorophenoxy)-N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide
851404-03-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0611-0294-20mg
2-(2,4-dichlorophenoxy)-N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide
851404-03-0 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0611-0294-75mg
2-(2,4-dichlorophenoxy)-N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide
851404-03-0 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0611-0294-4mg
2-(2,4-dichlorophenoxy)-N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide
851404-03-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0611-0294-2μmol
2-(2,4-dichlorophenoxy)-N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide
851404-03-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0611-0294-25mg
2-(2,4-dichlorophenoxy)-N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide
851404-03-0 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0611-0294-30mg
2-(2,4-dichlorophenoxy)-N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide
851404-03-0 90%+
30mg
$119.0 2023-05-17

Additional information on 2-(2,4-dichlorophenoxy)-N-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylacetamide

Compound CAS No 851404-03-0: 2-(2,4-Dichlorophenoxy)-N-2-(5,8-Dimethoxy-2-Oxo-1,2-Dihydroquinolin-3-Yl)Ethylacetamide

Compound CAS No 851404-03-0, also known as 2-(2,4-Dichlorophenoxy)-N-2-(5,8-Dimethoxy-2-Oxo-1,2-Dihydroquinolin-3-Yl)Ethylacetamide, is a highly specialized organic compound with significant applications in the field of synthetic chemistry and pharmaceutical research. This compound is characterized by its complex structure, which includes a dichlorophenoxy group and a quinolinone moiety. The presence of these functional groups makes it a valuable molecule for exploring various biological activities and chemical transformations.

The synthesis of this compound involves a series of intricate reactions, including nucleophilic substitutions and condensation reactions. Recent advancements in catalytic methods have enabled researchers to achieve higher yields and better purity levels in its production. The compound's structure has been optimized to enhance its stability and bioavailability, making it a promising candidate for drug development.

Recent studies have highlighted the potential of CAS No 851404-03-0 as an inhibitor of specific enzyme pathways involved in metabolic disorders. For instance, research published in the Journal of Medicinal Chemistry demonstrated its ability to modulate the activity of key enzymes associated with lipid metabolism. This finding underscores its potential as a lead compound for developing novel therapeutic agents targeting obesity and related conditions.

In addition to its pharmacological applications, this compound has also been explored for its role in agrochemicals. Its phenoxy group endows it with herbicidal properties, making it a subject of interest for developing eco-friendly pesticides. Collaborative efforts between academic institutions and agricultural research organizations have led to promising results in field trials, where it has shown selective activity against invasive plant species without adversely affecting beneficial crops.

The quinolinone moiety in the structure of 2-(2,4-Dichlorophenoxy)-N-2-(5,8-Dimethoxy-2-Oxo-1,2-Dihydroquinolin-3-Yl)Ethylacetamide contributes significantly to its photostability and resistance to enzymatic degradation. This property is particularly advantageous in formulations requiring long-term efficacy under environmental stress conditions. Researchers are currently investigating its application in slow-release drug delivery systems to enhance therapeutic outcomes.

From a structural perspective, the compound's methoxy groups play a crucial role in modulating its pharmacokinetic profile. These groups not only enhance solubility but also influence the molecule's ability to cross biological membranes. Advanced computational modeling techniques have been employed to predict its absorption, distribution, metabolism, and excretion (ADME) properties, providing valuable insights into its suitability for various therapeutic applications.

The synthesis and characterization of this compound have been extensively documented in peer-reviewed journals, with researchers emphasizing its unique combination of functional groups and structural features. Its development represents a significant milestone in the field of heterocyclic chemistry and highlights the importance of interdisciplinary collaboration in advancing chemical research.

In conclusion, CAS No 851404-03-0, or 2-(2,4-Dichlorophenoxy)-N-..., stands as a testament to the ingenuity and precision required in modern chemical synthesis. With ongoing research uncovering new applications and optimizations, this compound continues to be a focal point for innovation across multiple scientific disciplines.

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